(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11(14(2,3)4)15-10-12-8-6-7-9-13(12)16-5/h6-9,11,15H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYAKTKEUUKMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine is a compound of interest in medicinal chemistry, particularly for its potential analgesic and anti-inflammatory properties. Understanding its biological activity involves exploring its pharmacodynamics, pharmacokinetics, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 205.30 g/mol
This compound features a dimethylbutyl group attached to a methoxyphenylmethylamine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its analgesic effects. The following sections summarize key findings from recent studies.
Analgesic Properties
Studies have demonstrated that this compound can act as an analgesic through the activation of the μ-opioid receptor (MOR). The mechanism involves:
- Molecular Dynamics Simulations : These simulations suggest that the active metabolite of the compound binds effectively to MOR, leading to pain relief.
- Experimental Models : In hot plate and anti-writhing models, the compound showed effective analgesic properties with ED50 values of 0.54 mg/kg and 0.021 mg/kg respectively, indicating strong efficacy in pain management .
Anti-inflammatory Effects
In addition to analgesia, there is evidence suggesting anti-inflammatory properties:
- Cellular Studies : The compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines in macrophage cell lines.
- Mechanism of Action : It appears to modulate pathways involved in inflammation, potentially providing therapeutic benefits in conditions like arthritis.
Study 1: Analgesic Efficacy
A study published in 2021 evaluated the analgesic efficacy of this compound using various pain models. Results indicated significant pain reduction comparable to traditional opioid analgesics but with a lower side effect profile .
| Model | ED50 Value (mg/kg) |
|---|---|
| Hot Plate | 0.54 |
| Anti-writhing | 0.021 |
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory effects of the compound in vitro. The results showed a reduction in TNF-alpha and IL-6 levels in treated macrophages compared to controls, suggesting potential applications in inflammatory diseases .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 100 |
Scientific Research Applications
Drug Development
The compound has been investigated for its potential role in drug formulation and development. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that compounds with similar structures exhibit pharmacological activities, which can be harnessed for therapeutic purposes.
Case Study: Antidepressant Properties
A study examining derivatives of amines similar to (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine found that modifications in the amine group can enhance selective serotonin reuptake inhibition, suggesting potential antidepressant properties. This aligns with findings from the field of medicinal chemistry, where amine compounds are often evaluated for their neuropharmacological effects .
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure facilitates various chemical reactions, including nucleophilic substitutions and coupling reactions.
Synthetic Pathways
Research has demonstrated effective synthetic routes involving this compound as a precursor. For instance:
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with alkyl halides | Formation of new amine derivatives |
| Coupling Reactions | Coupling with aryl halides | Synthesis of biaryl compounds |
These reactions highlight its utility in creating diverse organic molecules.
Material Science
The compound's properties also lend themselves to applications in material science. Its ability to form stable interactions with various substrates makes it suitable for creating advanced materials.
Case Study: Polymer Development
In a recent study, this compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials exhibited improved performance characteristics compared to traditional polymers .
Environmental Chemistry
Emerging research indicates that this compound may also have applications in environmental chemistry, particularly in the study of pollutant degradation and bioremediation processes.
Biodegradation Studies
Investigations into the biodegradability of amine compounds suggest that this compound can be utilized as a model compound to understand the degradation pathways of similar pollutants in aquatic environments .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogues:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | logP (Predicted) | Acid Stability (pH 1) |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₂₁NO | 207.3 | 2-Methoxybenzyl, 3,3-dimethylbutan-2-yl | ~3.2 | Stable (protonated) |
| Methoctramine | C₃₈H₅₈N₄O₂ | 618.9 | Two 2-methoxybenzyl groups, hexyl-octyl | ~6.8 | Moderate |
| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | 207.3 | 3-Methoxybenzyl, 3-methylbutan-2-yl | ~3.1 | Stable |
| N-[(2-Methoxyphenyl)methyl]-2-phenylpiperidin-3-amine | C₁₉H₂₄N₂O | 296.4 | 2-Methoxybenzyl, 2-phenylpiperidin-3-yl | ~3.8 | Unstable (cyclic amine) |
| (2-Ethoxyphenyl)methylamine | C₁₄H₂₃NO | 221.3 | 2-Ethoxybenzyl, 3-methylbutyl | ~3.5 | Stable |
| 3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine | C₁₃H₂₁NO | 207.3 | 3-Methoxyphenyl, pentenyl chain | ~2.9 | Partially stable |
Key Observations :
- Methoxy Position : The ortho-methoxy group in the target compound enhances hydrogen bonding compared to meta-substituted analogues (e.g., ) .
- Lipophilicity : The branched 3,3-dimethylbutan-2-yl group increases logP relative to linear chains (e.g., pentenyl in ), favoring better membrane penetration .
- Acid Stability : Protonation of the amine at pH 1 stabilizes the target compound, unlike cyclic amines (e.g., ), which may undergo ring-opening reactions .
Preparation Methods
Direct Alkylation of 3,3-Dimethylbutan-2-ylamine
-
- 3,3-Dimethylbutan-2-ylamine (primary amine)
- (2-Methoxyphenyl)methyl chloride or bromide (benzyl halide derivative)
-
- Solvent: Aprotic organic solvents such as dichloromethane or toluene
- Base: Mild bases like potassium carbonate or sodium hydroxide to neutralize the formed acid
- Temperature: Ambient to slightly elevated temperatures (room temperature to 50 °C)
- Reaction Time: Several hours (typically 4–12 hours)
-
- The nucleophilic nitrogen of 3,3-dimethylbutan-2-ylamine attacks the electrophilic benzyl halide carbon, displacing the halide ion and forming the desired secondary amine.
-
- The crude product is purified via distillation under reduced pressure or chromatographic techniques (e.g., silica gel column chromatography).
This method is widely used due to its straightforwardness and availability of starting materials.
Reductive Amination Approach
-
- 3,3-Dimethylbutan-2-one (ketone precursor)
- (2-Methoxyphenyl)methylamine (primary aromatic amine)
- Reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3)
-
- Solvent: Methanol or ethanol
- pH: Slightly acidic to neutral to facilitate imine formation
- Temperature: Room temperature to 40 °C
- Reaction Time: 12–24 hours
-
- Initial formation of an imine intermediate between the ketone and the amine.
- Subsequent reduction of the imine to the secondary amine by the reducing agent.
-
- High selectivity and yields
- Mild reaction conditions that preserve sensitive functional groups
This method is advantageous when direct alkylation is hindered by steric or electronic factors.
Industrial and Advanced Synthetic Techniques
Continuous Flow Synthesis
-
- The reaction between 3,3-dimethylbutan-2-ylamine and (2-methoxyphenyl)methyl halide can be adapted to continuous flow reactors.
- This enhances control over reaction parameters such as temperature, mixing, and residence time.
-
- Improved reaction efficiency and reproducibility
- Easier scale-up for industrial production
- Enhanced safety and reduced waste generation
Use of Catalysts and Additives
- Some protocols employ phase-transfer catalysts or mild Lewis acids to accelerate the alkylation step.
- Bases such as potassium carbonate are preferred for their mildness and compatibility with sensitive groups.
Reaction Optimization and Yield Data
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | Dichloromethane, Toluene | Good solubility of reactants; high yield |
| Base | Potassium carbonate, Sodium hydroxide | Facilitates halide displacement; moderate to high yield |
| Temperature | 25–50 °C | Higher temperatures can increase rate but may cause side reactions |
| Reaction Time | 4–12 hours | Longer times improve conversion but risk degradation |
| Purification Method | Distillation, Chromatography | High purity achievable with chromatography |
Typical isolated yields range from 60% to 85% depending on reaction scale and purification.
Research Findings and Case Studies
Summary of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Alkylation | 3,3-Dimethylbutan-2-ylamine + (2-methoxyphenyl)methyl halide | Base (K2CO3), organic solvent, RT-50 °C | Simple, cost-effective, scalable | Possible side reactions, steric hindrance |
| Reductive Amination | 3,3-Dimethylbutan-2-one + (2-methoxyphenyl)methylamine + reducing agent | Mild acid, NaBH3CN, MeOH, RT | High selectivity, mild conditions | Requires ketone precursor, longer reaction time |
| Continuous Flow Synthesis | Same as above | Flow reactor, controlled temp | High efficiency, scalable | Requires specialized equipment |
Concluding Remarks
The preparation of this compound is well-established through nucleophilic substitution and reductive amination routes. The choice of method depends on available starting materials, desired scale, and purity requirements. Advances such as continuous flow synthesis provide promising avenues for industrial-scale production with improved control and safety.
Q & A
Basic Question: What are the key considerations for synthesizing (3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine in a laboratory setting?
Answer:
The synthesis of this compound requires careful optimization of reaction conditions. Key steps include:
- Substrate Selection : Use of 2-methoxybenzylamine derivatives and 3,3-dimethylbutan-2-ol as precursors.
- Catalysis : Employing palladium or nickel catalysts for reductive amination, as seen in analogous N-alkylation reactions of methoxyphenyl amines .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC or HPLC .
- Safety : Follow protocols for handling volatile amines, including fume hood use and PPE (gloves, goggles) .
Advanced Question: How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
Answer:
Contradictions may arise from solvent effects, tautomerism, or impurities. To address this:
- Standardization : Prepare samples in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and record NMR at consistent temperatures.
- Cross-Validation : Compare with computational predictions (DFT-based NMR chemical shift calculations) and literature data for structurally similar compounds, such as N-(2-methoxybenzyl)oxetan-3-amine .
- High-Resolution MS : Confirm molecular formula accuracy (C₁₄H₂₃NO) to rule out isotopic or adduct interference .
Basic Question: What analytical techniques are suitable for quantifying this compound in complex mixtures?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Calibrate with a pure standard .
- GC-MS : Derivatize the amine with trifluoroacetic anhydride (TFAA) to improve volatility and sensitivity .
- Spectrophotometry : Utilize colorimetric assays (e.g., ninhydrin test) for rapid quantification in aqueous solutions .
Advanced Question: How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Answer:
Design a stability study with the following parameters:
- pH Range : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.
- Kinetic Analysis : Sample aliquots at intervals (0, 1, 7, 14 days) and quantify degradation via HPLC. Identify products (e.g., oxidized quinones or hydrolyzed amines) using LC-MS .
- Arrhenius Modeling : Predict shelf-life at room temperature by extrapolating degradation rates from elevated temperatures .
Basic Question: What safety protocols are critical when handling this compound in vitro?
Answer:
- Ventilation : Use fume hoods to prevent inhalation of amine vapors.
- Containment : Store in airtight containers away from oxidizers (e.g., peroxides) to avoid unintended reactions.
- Emergency Measures : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Question: How can researchers investigate the compound’s potential as a multi-target ligand in neurological studies?
Answer:
- Receptor Screening : Perform radioligand binding assays (e.g., for serotonin, dopamine receptors) using rat brain homogenates.
- Enzyme Inhibition : Test activity against monoamine oxidase (MAO) or acetylcholinesterase (AChE) with fluorometric kits .
- Computational Docking : Use AutoDock Vina to predict binding affinities to target proteins, leveraging structural analogs like phenethylamine derivatives .
Basic Question: What are the recommended storage conditions to prevent decomposition?
Answer:
- Temperature : Store at –20°C in amber vials to minimize light-induced degradation.
- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the methoxy group .
Advanced Question: How can enantiomeric purity of the compound be ensured during synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
